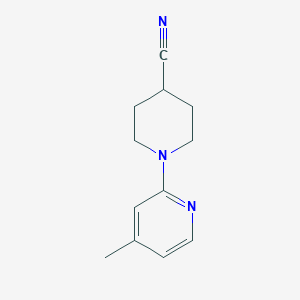

1-(4-Methylpyridin-2-yl)piperidine-4-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

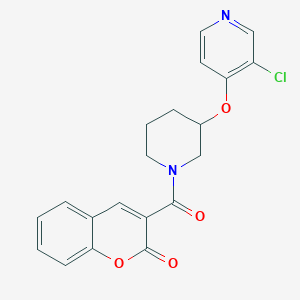

“1-(4-Methylpyridin-2-yl)piperidine-4-carbonitrile” is a chemical compound that is used in scientific research . Its unique properties make it a valuable tool in developing new drugs and understanding biological processes.

Synthesis Analysis

The synthesis of piperidine derivatives, which include “1-(4-Methylpyridin-2-yl)piperidine-4-carbonitrile”, has been a significant area of research. The synthesis often involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . An efficient route for the synthesis of similar compounds involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Ni as a catalyst followed by de-protection of the benzyl group .Molecular Structure Analysis

The molecular formula of “1-(4-Methylpyridin-2-yl)piperidine-4-carbonitrile” is C12H15N3 . It belongs to the class of organic compounds known as piperidinecarboxylic acids, which are compounds containing a piperidine ring .Chemical Reactions Analysis

Piperidine derivatives, including “1-(4-Methylpyridin-2-yl)piperidine-4-carbonitrile”, are involved in a variety of chemical reactions. These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .Aplicaciones Científicas De Investigación

Drug Design and Synthesis

Piperidine derivatives, such as “1-(4-Methylpyridin-2-yl)piperidine-4-carbonitrile”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . The piperidine moiety is a common structure in many drugs, making this compound potentially useful in the design and synthesis of new pharmaceuticals .

Biological and Pharmacological Activity

Piperidine derivatives have been studied for their biological and pharmacological activity . For example, a series of 2-amino-4-(1-piperidine) pyridine derivatives was designed as a clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor .

Organic Chemistry Research

The development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “1-(4-Methylpyridin-2-yl)piperidine-4-carbonitrile”, is an important task of modern organic chemistry . This compound could be used in research to develop new methods of synthesis .

Nitric Oxide Synthase Inhibition

This compound has potential interactions with nitric oxide synthase, both inducible and endothelial . This suggests potential applications in research related to these enzymes and the physiological processes they are involved in .

Material Science

Given the structural complexity and unique properties of piperidine derivatives, “1-(4-Methylpyridin-2-yl)piperidine-4-carbonitrile” could be used in material science research . It could be used in the development of new materials with desired properties .

Chemical Synthesis

“1-(4-Methylpyridin-2-yl)piperidine-4-carbonitrile” could be used in chemical synthesis as a building block. Its unique structure could be leveraged to synthesize other complex molecules.

Safety and Hazards

Direcciones Futuras

Piperidine derivatives, including “1-(4-Methylpyridin-2-yl)piperidine-4-carbonitrile”, play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Propiedades

IUPAC Name |

1-(4-methylpyridin-2-yl)piperidine-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-10-2-5-14-12(8-10)15-6-3-11(9-13)4-7-15/h2,5,8,11H,3-4,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UORBWVLRQOSGRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)N2CCC(CC2)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methylpyridin-2-yl)piperidine-4-carbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2630580.png)

![[1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 1-ethyl-1H-pyrazole-4-carboxylate](/img/structure/B2630585.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-(4-acetylpiperazin-1-yl)sulfonylbenzoate](/img/structure/B2630586.png)

![5-Chloro-4-[(4-chlorophenyl)sulfanyl]-6-methyl-2-pyrimidinamine](/img/structure/B2630592.png)

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-phenoxybenzamide](/img/structure/B2630593.png)

![[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone](/img/structure/B2630594.png)